N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide
Description
N'-((E)-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide is a carbohydrazide derivative characterized by a thiazole ring, a trimethoxybenzene moiety, and a hydrazone linker. Its structural complexity arises from the conjugation of a 2-chloro-1,3-thiazol-5-ylmethoxy group at the phenyl ring and a 3,4,5-trimethoxybenzenecarbohydrazide backbone. This compound is synthesized via a condensation reaction between 3,4,5-trimethoxybenzenecarbohydrazide and a substituted aldehyde precursor under acidic conditions, as inferred from analogous hydrazide syntheses described in the literature .
The molecule’s bioactivity is hypothesized to stem from its ability to engage in hydrogen bonding (via the hydrazide group) and π-π stacking (via the aromatic rings), which are critical for interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[(E)-[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylideneamino]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S/c1-27-17-8-14(9-18(28-2)19(17)29-3)20(26)25-24-10-13-5-4-6-15(7-13)30-12-16-11-23-21(22)31-16/h4-11H,12H2,1-3H3,(H,25,26)/b24-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTYFLXQKSDLLZ-YSURURNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=CC=C2)OCC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound based on diverse sources.
- Molecular Formula : C18H18ClN4O4S
- Molecular Weight : 402.87 g/mol
- CAS Number : 478254-37-4
Synthesis
The synthesis of this compound typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a hydrazine derivative containing a thiazole moiety. The process may include steps such as:
- Formation of the hydrazone : Reacting the aldehyde with the hydrazine derivative.
- Purification : Using recrystallization or chromatography to obtain pure product.
Anticancer Activity
Numerous studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- Case Studies :
Cytotoxicity Profile
The cytotoxicity of this compound was evaluated against normal human fibroblasts and various cancer cell lines. The results are summarized in Table 1 below.
| Compound | Cell Line | IC50 (µM) | Viability (%) at 100 µM |
|---|---|---|---|
| N'-((E)-{...}) | MCF-7 | 73.56 | 40.30 ± 2 |
| N'-((E)-{...}) | MDA-MB-231 | 33.86 | 33.86 ± 2 |
| Reference Compound | MCF-7 | 6.6 | Not applicable |
In Silico Studies
In silico molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets involved in cancer progression. These studies suggest that the compound may interact effectively with key proteins involved in apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes the structural and functional distinctions between N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide and its analogs:
Pharmacokinetic and Physicochemical Properties
- Hydrogen Bonding: The hydrazide linker enables stronger hydrogen-bonding interactions than thiocarbonohydrazide derivatives, which may influence target selectivity .
- ADMET Profiles: While experimental ADMET data are lacking, computational models (e.g., Tanimoto/Dice similarity metrics) suggest structural resemblance to known inhibitors of cytochrome P450 enzymes, hinting at possible metabolic stability issues .
Preparation Methods
Carboxylic Acid to Acid Chloride Conversion
3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding acid chloride.
Conditions :
Hydrazide Formation
The acid chloride reacts with hydrazine hydrate (NH₂NH₂·H₂O) in an ice-cold alkaline medium:
$$ \text{RCOCl} + \text{NH}2\text{NH}2 \rightarrow \text{RCONHNH}_2 + \text{HCl} $$
Optimization :
Synthesis of 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde
Thiazole Ring Construction
2-Chloro-5-(chloromethyl)-1,3-thiazole is synthesized via cyclization of thiourea with 1,3-dichloroacetone.
Procedure :
Etherification with 3-Hydroxybenzaldehyde
The thiazole derivative undergoes nucleophilic substitution with 3-hydroxybenzaldehyde:
$$ \text{Thiazole-CH}2\text{Cl} + \text{HO-C}6\text{H}4\text{CHO} \rightarrow \text{Thiazole-CH}2\text{O-C}6\text{H}4\text{CHO} $$
Conditions :
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Dimethylformamide (DMF)
- Temperature: 80°C, 12 hours
- Yield: 68%.
Condensation Reaction to Form the Hydrazone
The final step involves Schiff base formation between the carbohydrazide and aldehyde:
$$ \text{RCONHNH}_2 + \text{R'CHO} \rightarrow \text{RCONHN=CHR'} $$
Standard Protocol
Solvent and Catalytic Optimization
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Acetic acid | 78 | 8 | 75 |
| Methanol | HCl (gas) | 65 | 6 | 68 |
| 1,4-Dioxane | None | 100 | 4 | 62 |
Key Findings :
- Protic solvents (ethanol/methanol) enhance imine formation via protonation of the carbonyl oxygen.
- Acid catalysis accelerates nucleophilic attack by the hydrazide.
Purification and Characterization
Spectroscopic Validation
Challenges and Alternative Approaches
Isomer Control
The E-isomer predominates (>95%) due to steric hindrance during condensation. Z-isomer formation is suppressed by:
Green Chemistry Alternatives
- Microwave Assistance : Reduces reaction time to 1–2 hours with comparable yields.
- Solvent-Free Conditions : Grinding reactants with silica-supported HCl yields 65% product.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 5 g | 500 g |
| Purification Method | Column Chromatography | Centrifugal Partition Chromatography |
| Cycle Time | 24 hours | 48 hours |
| Overall Yield | 70% | 63% |
Key Adjustments :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
